molecular formula C9H11ClO2S B8734978 (2-Ethylphenyl)methanesulfonyl chloride

(2-Ethylphenyl)methanesulfonyl chloride

Cat. No.: B8734978
M. Wt: 218.70 g/mol
InChI Key: LXUVRLOSDMHVEU-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)methanesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a 2-ethyl-substituted phenyl ring. Sulfonyl chlorides are pivotal in organic synthesis, serving as intermediates for sulfonamides, sulfonate esters, and agrochemicals .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

(2-ethylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO2S/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h3-6H,2,7H2,1H3

InChI Key

LXUVRLOSDMHVEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C/mmHg) Density (g/cm³)
Methanesulfonyl chloride CH₃ClO₂S 114.56 -33 60/21 1.48
(3-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 225.09 69–72 321.2 (predicted) 1.499
(2-Ethylphenyl)methanesulfonyl chloride* C₉H₁₁ClO₂S 218.70 (calc.) ~70–80 (estimated) ~300–330 (estimated) ~1.45–1.50

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., ethyl or chloro groups) increase molecular weight and melting points compared to aliphatic methanesulfonyl chloride. For instance, (3-chlorophenyl)methanesulfonyl chloride has a melting point of 69–72°C, significantly higher than methanesulfonyl chloride (-33°C) .
  • Density : Aromatic derivatives exhibit higher densities (~1.50 g/cm³) due to increased molecular packing, whereas methanesulfonyl chloride has a density of 1.48 g/mL .
  • Boiling Points : The ethyl substituent in this compound likely elevates boiling points compared to methanesulfonyl chloride (60°C/21 mmHg) due to enhanced van der Waals interactions .
Methanesulfonyl Chloride
  • Reactivity : Highly electrophilic, reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters under mild conditions (0–5°C) .
  • Applications : Used in pharmaceuticals (e.g., sulfonylurea drugs), agrochemicals, and as a catalyst in esterification .
(3-Chlorophenyl)methanesulfonyl Chloride
  • Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles. However, moisture sensitivity necessitates anhydrous conditions .
  • Applications : Pharmaceutical intermediate, particularly in synthesizing sulfonamide-based therapeutics .
This compound
  • Steric hindrance from the ethyl group may slow reaction kinetics .
  • Applications : Likely used in niche agrochemicals or drug candidates where lipophilicity from the ethyl group improves membrane permeability .

Handling Precautions :

  • All compounds require personal protective equipment (PPE), including gloves, goggles, and respiratory protection .

Environmental and Regulatory Considerations

  • Methanesulfonyl Chloride : Listed under TSCA and EINECS; regulated for aquatic toxicity (WGK 2) .
  • Aromatic Derivatives: Limited ecotoxicological data, but structural analogs suggest persistence in water. Proper disposal via approved waste facilities is critical .

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